molecular formula C16H19ClN6 B11297508 N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11297508
M. Wt: 330.81 g/mol
InChI Key: JCBGKTRYRXVDBK-UHFFFAOYSA-N
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Description

The molecule features:

  • N4-substitution: A 4-chlorophenyl group, which enhances hydrophobic interactions in biological targets.
  • N6-substitution: Diethyl groups, contributing to lipophilicity and steric bulk.
  • Core modification: A methyl group at position 1 of the pyrazole ring, stabilizing the conformation .

Properties

Molecular Formula

C16H19ClN6

Molecular Weight

330.81 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H19ClN6/c1-4-23(5-2)16-20-14(13-10-18-22(3)15(13)21-16)19-12-8-6-11(17)7-9-12/h6-10H,4-5H2,1-3H3,(H,19,20,21)

InChI Key

JCBGKTRYRXVDBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the 4-chlorophenyl and diethyl groups. One common method involves the reaction of 4-chloroaniline with diethyl malonate to form an intermediate, which is then cyclized with hydrazine hydrate to form the pyrazole ring. The resulting compound is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. Its unique substituents include a 4-chlorophenyl group and diethyl moieties that enhance its biological activity and selectivity towards specific targets.

The primary application of this compound lies in its function as an inhibitor of JAK kinases (JAK1, JAK2, JAK3, and TYK2). These kinases are crucial in cytokine signaling pathways that regulate immune responses and hematopoiesis. By inhibiting these kinases, the compound disrupts critical signaling pathways involved in cell proliferation and survival.

In Vitro Studies

Research indicates that N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits potent anti-cancer activity across various cancer cell lines.

Cell Lines Tested :

  • A549 (lung cancer)
  • HCT-116 (colon cancer)

IC50 Values :
In studies examining its anti-proliferative effects, this compound demonstrated IC50 values in the low micromolar range against these cell lines, indicating strong efficacy in inhibiting tumor growth.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Study on Lung Cancer

A study published in 2022 highlighted the compound's effectiveness against A549 lung cancer cells. The results showed significant inhibition of cell growth and induction of apoptosis through JAK pathway modulation.

Combination Therapy Research

Another investigation assessed the compound's role in combination therapies with existing chemotherapeutics. The findings suggested enhanced efficacy when used alongside traditional agents due to synergistic effects on JAK signaling pathways.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1), which play crucial roles in cell cycle regulation and signal transduction pathways . The inhibition of these enzymes leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key analogs based on substituents and molecular properties:

Compound Name Core Structure N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Solubility (µg/mL, pH 7.4)
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl Diethyl C17H20ClN7 ~349.84* Not reported
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-... (CAS 878064-24-5) Pyrazolo[3,4-d]pyrimidine 3-Chloro-4-methylphenyl Ethyl C15H17ClN6 316.79 0.5
N4-(2H-1,3-Benzodioxol-5-yl)-N6-(3-methoxypropyl)-1-phenyl-... (NWBYMPGPPSVJGT-UHFFFAOYSA-N) Pyrazolo[3,4-d]pyrimidine Benzodioxol-5-yl 3-Methoxypropyl C22H22N6O3 430.45 Not reported
N4,N6-Bis(1-methylethyl)-1-phenyl-... (CAS 5444-68-8) Pyrazolo[3,4-d]pyrimidine Isopropyl Isopropyl C17H22N6 310.39 Not reported
N4-(5-(2-Fluoro-6-methyl-4-(methylsulfonyl)phenoxy)-3-methyl-imidazo[4,5-b]pyridin-7-yl)-... (23) Imidazo[4,5-b]pyridine Fluorophenyl-sulfonyl Pyrimidine-4,6-diamine C19H19FN7O3S 444.12 >99% purity

*Calculated based on formula.

Key Observations :

  • Solubility : The 3-chloro-4-methylphenyl analog (0.5 µg/mL) highlights the solubility-limiting effect of hydrophobic substituents. The target compound’s diethyl groups may further reduce solubility compared to methoxypropyl or benzodioxol derivatives .
  • Molecular Weight : The imidazo[4,5-b]pyridine derivative has a higher molecular weight (444.12 g/mol) due to the sulfonyl group, which may enhance target binding but reduce bioavailability.
  • Bioisosteric Replacements : Replacing the pyrazolo[3,4-d]pyrimidine core with imidazo[4,5-b]pyridine (as in ) alters electronic properties and hydrogen-bonding capacity, impacting kinase selectivity.

Biological Activity

N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H15ClN6C_{14}H_{15}ClN_{6}, and it features a complex structure that includes a pyrazolo ring fused with a pyrimidine moiety. The presence of the 4-chlorophenyl and methyl groups enhances its biological activity, particularly as an enzyme inhibitor targeting protein kinases essential for cellular processes.

This compound primarily functions as an enzyme inhibitor . It exhibits significant inhibitory activity against several protein kinases involved in cancer cell proliferation and survival. By binding to the active sites of these kinases, the compound disrupts critical signaling pathways that promote tumor growth.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Anti-Cancer Properties : The compound has shown efficacy against multiple cancer cell lines by inhibiting tumor growth and inducing apoptosis. Studies indicate it significantly reduces cell viability in cancerous cells while exhibiting lower toxicity towards non-cancerous cells .
  • Enzyme Inhibition : It effectively inhibits kinases such as Src kinase and others involved in oncogenic signaling pathways. The IC50 values for these inhibitory effects suggest strong potential for therapeutic applications .

Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInhibits tumor growth and induces apoptosis in various cancer cell lines
Kinase InhibitionTargets protein kinases crucial for cell proliferation
SelectivityLower cytotoxicity towards non-cancerous cells compared to cancer cells

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have shown that this compound effectively inhibits the growth of glioma stem cells by blocking 3D neurosphere formation. This highlights its potential as a treatment for aggressive brain tumors .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicates that modifications in the substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence its biological efficacy. For instance, variations in the chlorophenyl group enhance binding affinity to target enzymes .
  • Comparative Studies : Comparative studies with similar compounds reveal that this specific derivative exhibits superior selectivity and potency against certain kinases compared to other pyrazolo derivatives. This specificity may lead to better therapeutic outcomes in resistant cancer types .

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